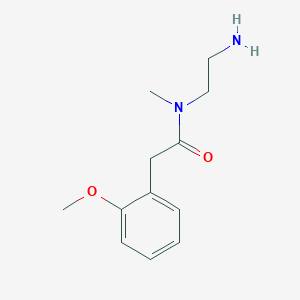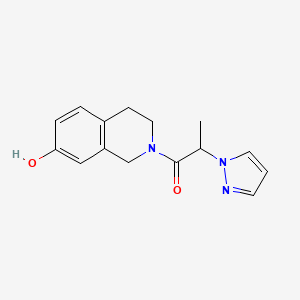![molecular formula C12H17N3O3 B7587760 2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587760.png)
2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid (PPPA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.
作用机制
2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. By blocking COX-2 activity, 2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid reduces inflammation and pain in the affected tissues.
Biochemical and Physiological Effects
Studies have shown that 2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid can reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the body. It also decreases the production of prostaglandins, which are known to play a role in the development of inflammation and pain.
实验室实验的优点和局限性
One of the major advantages of using 2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid in lab experiments is its high potency and selectivity towards COX-2 inhibition. This makes it an ideal candidate for studying the role of COX-2 in various disease models. However, 2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid's low solubility in water can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for the study of 2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid has been shown to have neuroprotective effects in animal models, and further research in this area could lead to the development of new treatments for these conditions. Additionally, 2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid's anti-inflammatory properties make it a promising candidate for the treatment of inflammatory bowel disease and other gastrointestinal disorders. Further studies are needed to fully understand the potential therapeutic applications of 2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid.
In conclusion, 2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid is a promising compound with potential applications in the field of medicine. Its anti-inflammatory and analgesic properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid can be synthesized through a multi-step process involving the reaction of 3-pyrazol-1-ylpropanoic acid with pyrrolidine in the presence of a catalyst. The resulting product is then subjected to a series of purification steps to obtain 2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid in its pure form.
科学研究应用
2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid has been studied extensively for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of conditions such as rheumatoid arthritis and chronic pain.
属性
IUPAC Name |
2-[1-(3-pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c16-11(4-8-14-6-2-5-13-14)15-7-1-3-10(15)9-12(17)18/h2,5-6,10H,1,3-4,7-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWMKSCRTBIEFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCN2C=CC=N2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[1-(4-Propan-2-ylphenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7587718.png)
![2-[1-(2,4,6-Trimethylphenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7587725.png)


![2-[1-(2-Thiophen-3-ylacetyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587750.png)
![2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587768.png)
![2-[1-(2-Imidazo[1,2-a]pyridin-2-ylacetyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587771.png)
![2-[1-(3-Imidazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587778.png)